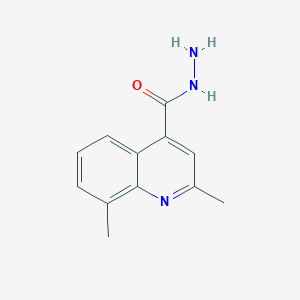

2,8-Dimethylquinoline-4-carbohydrazide

Description

2,8-Dimethylquinoline-4-carbohydrazide (CAS: 590376-58-2) is a quinoline-based hydrazide derivative characterized by methyl substituents at positions 2 and 8 of the quinoline core and a carbohydrazide functional group at position 2. Its molecular formula is $ \text{C}{13}\text{H}{15}\text{N}_3\text{O} $, with a molecular weight of 237.28 g/mol .

Properties

IUPAC Name |

2,8-dimethylquinoline-4-carbohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O/c1-7-4-3-5-9-10(12(16)15-13)6-8(2)14-11(7)9/h3-6H,13H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWYAJANQOLSDLH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00403613 | |

| Record name | 2,8-dimethylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

590376-58-2 | |

| Record name | 2,8-dimethylquinoline-4-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00403613 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dimethylquinoline-4-carbohydrazide typically involves the reaction of 2,8-dimethylquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux for several hours to ensure complete reaction .

Industrial Production Methods

While detailed industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,8-Dimethylquinoline-4-carbohydrazide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.

Reduction: Reduction reactions can convert it into different hydrazide derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline-4-carboxylic acid derivatives, while reduction can produce various hydrazide derivatives .

Scientific Research Applications

2,8-Dimethylquinoline-4-carbohydrazide has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as an anticancer agent, particularly in targeting specific molecular pathways involved in cancer cell proliferation.

Materials Science: This compound is explored for its use in the development of novel materials with unique electronic and optical properties.

Biological Research: It is used in proteomics research to study protein interactions and functions.

Industrial Applications:

Mechanism of Action

The mechanism of action of 2,8-Dimethylquinoline-4-carbohydrazide involves its interaction with specific molecular targets. For instance, in anticancer research, it has been shown to inhibit the epidermal growth factor receptor (EGFR) kinase, leading to cell cycle arrest and apoptosis in cancer cells . The compound upregulates pro-apoptotic proteins such as p53 and caspase 9, thereby inducing programmed cell death .

Comparison with Similar Compounds

Key Structural Analogues

The following analogues share the quinoline-4-carbohydrazide scaffold but differ in substituent patterns, influencing their physicochemical and biological properties:

| Compound Name | Substituents | Molecular Formula | Molecular Weight (g/mol) | CAS Number |

|---|---|---|---|---|

| 2,8-Dimethylquinoline-4-carbohydrazide | 2-CH₃, 8-CH₃ | C₁₃H₁₅N₃O | 237.28 | 590376-58-2 |

| 2,6-Dimethylquinoline-4-carbohydrazide | 2-CH₃, 6-CH₃ | C₁₃H₁₅N₃O | 237.28 | 613656-68-1 |

| 2-(3,4-Dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide | 2-(3,4-OCH₃-C₆H₃), 6-CH₃ | C₁₉H₁₉N₃O₃ | 337.38 | 590355-39-8 |

| 2-(4-Methoxyphenyl)-6,8-dimethylquinoline-4-carbohydrazide | 2-(4-OCH₃-C₆H₄), 6-CH₃, 8-CH₃ | C₂₀H₂₀N₃O₂ | 346.40 | 590360-18-2 |

| 5-Chloro-4-hydrazinyl-2,8-dimethylquinoline | 5-Cl, 4-NHNH₂, 2-CH₃, 8-CH₃ | C₁₁H₁₂ClN₃ | 221.69 | 203626-30-6 |

Table 1. Structural comparison of this compound with selected analogues. Data compiled from .

Physicochemical and Reactivity Differences

- Solubility: The introduction of methoxy or dimethoxyphenyl groups (e.g., 2-(3,4-dimethoxyphenyl)-6-methylquinoline-4-carbohydrazide) enhances hydrophilicity compared to the purely alkyl-substituted 2,8-dimethyl derivative .

- Steric Hindrance: The 2,8-dimethyl configuration in the parent compound may impose steric constraints, limiting access to the carbohydrazide group for further functionalization compared to less hindered analogues like 2,6-dimethylquinoline-4-carbohydrazide .

Biological Activity

2,8-Dimethylquinoline-4-carbohydrazide (CAS No. 590376-58-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and potential applications in various fields.

Molecular Formula : C12H13N3O

Molecular Weight : 215.25 g/mol

The synthesis of this compound typically involves the reaction of 2,8-dimethylquinoline with hydrazine hydrate in organic solvents like ethanol or methanol under reflux conditions. This method allows for the formation of the hydrazide functional group, which is crucial for its biological activity.

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Anticancer Properties : The compound has been studied for its potential to inhibit cancer cell proliferation by targeting specific molecular pathways. It has shown efficacy in inhibiting the epidermal growth factor receptor (EGFR) kinase, leading to cell cycle arrest and apoptosis in various cancer cell lines.

- Antimicrobial Activity : Research indicates that this compound possesses antimicrobial properties against various pathogens, including Mycobacterium tuberculosis. It has been identified as a potential inhibitor of enoyl-acyl carrier protein reductase (InhA), an essential enzyme in fatty acid biosynthesis in bacteria .

- Antiviral Effects : Preliminary studies suggest that derivatives of quinoline compounds can exhibit antiviral activities, particularly against HIV. The structure-activity relationship (SAR) studies have indicated that modifications can enhance these effects .

The mechanism through which this compound exerts its biological effects primarily involves:

- Enzyme Inhibition : The compound inhibits key enzymes involved in metabolic pathways, such as the enoyl-acyl carrier protein reductase in Mycobacterium tuberculosis, disrupting fatty acid synthesis essential for bacterial survival .

- Cell Cycle Modulation : In cancer cells, it induces cell cycle arrest and apoptosis by interfering with signal transduction pathways related to cell growth and survival.

Case Study 1: Anticancer Activity

A study evaluated the anticancer effects of this compound on various cancer cell lines. The compound demonstrated an EC50 value indicating significant potency against specific cancer types. The results highlighted its potential as a lead compound for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

In vitro assays against Mycobacterium tuberculosis showed that this compound inhibited bacterial growth with an IC50 value significantly lower than that of standard antibiotics. This suggests its promising role as a novel antimicrobial agent .

Comparative Analysis with Similar Compounds

| Compound | Biological Activity | EC50/IC50 Values |

|---|---|---|

| This compound | Anticancer, Antimicrobial | EC50 ~75 µM (Cancer) |

| 4-Hydroxy-2-quinolone | Antibacterial, Antiviral | IC50 ~0.014 µg/mL (Antimalarial) |

| 2,4,6-Trisubstituted quinolines | Various biological activities | Varies by derivative |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.